1-Bromo-2-chloro-5-nitro-3-(trifluoromethyl)benzene

SNAr Regioselectivity Orthogonal Functionalization Medicinal Chemistry Building Blocks

1-Bromo-2-chloro-5-nitro-3-(trifluoromethyl)benzene (CAS 1096698-02-0) is a highly functionalized aromatic building block featuring four distinct substituents: bromine, chlorine, nitro, and trifluoromethyl groups. This unique substitution pattern creates a complex electronic environment with orthogonal reactive handles, enabling sequential, regioselective transformations in medicinal chemistry and agrochemical intermediate synthesis.

Molecular Formula C7H2BrClF3NO2
Molecular Weight 304.45 g/mol
CAS No. 1096698-02-0
Cat. No. B3212149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-chloro-5-nitro-3-(trifluoromethyl)benzene
CAS1096698-02-0
Molecular FormulaC7H2BrClF3NO2
Molecular Weight304.45 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(F)(F)F)Cl)Br)[N+](=O)[O-]
InChIInChI=1S/C7H2BrClF3NO2/c8-5-2-3(13(14)15)1-4(6(5)9)7(10,11)12/h1-2H
InChIKeyHGAMQOJVZFFXJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-chloro-5-nitro-3-(trifluoromethyl)benzene (CAS 1096698-02-0): A Strategic Tetra-Substituted Building Block for Regioselective Functionalization


1-Bromo-2-chloro-5-nitro-3-(trifluoromethyl)benzene (CAS 1096698-02-0) is a highly functionalized aromatic building block featuring four distinct substituents: bromine, chlorine, nitro, and trifluoromethyl groups . This unique substitution pattern creates a complex electronic environment with orthogonal reactive handles, enabling sequential, regioselective transformations in medicinal chemistry and agrochemical intermediate synthesis . The compound is commercially available from multiple reputable suppliers in purities ranging from 95% to ≥98%, with computational properties including a calculated LogP of 4.0295 and a topological polar surface area (TPSA) of 43.14 Ų .

Why In-Class Analogs Cannot Substitute for 1-Bromo-2-chloro-5-nitro-3-(trifluoromethyl)benzene in Regioselective Syntheses


The presence of four electron-withdrawing groups (Br, Cl, NO₂, CF₃) arranged in a specific 1,2,3,5-substitution pattern generates a unique electron density distribution that dictates both the order and site of nucleophilic aromatic substitution (SNAr) reactions . Positional isomers with altered substitution patterns (e.g., CAS 2167346-05-4, 2169178-32-7, 1881331-27-6) exhibit different regioselectivity and reaction kinetics . Analogs lacking the trifluoromethyl group (e.g., CAS 16588-26-4) show reduced lipophilicity (LogP) and distinct metabolic stability profiles, while compounds missing the nitro group (e.g., CAS 56131-47-6) lose a critical activating handle for SNAr .

Quantitative Differentiation Evidence for 1-Bromo-2-chloro-5-nitro-3-(trifluoromethyl)benzene vs. Closest Analogs


Unique Orthogonal Reactivity Profile Enabled by 1,2,3,5-Tetrasubstitution Pattern

The target compound possesses a 1-bromo-2-chloro-5-nitro-3-(trifluoromethyl) substitution pattern, whereas the positional isomer CAS 2167346-05-4 has a 1-bromo-2-chloro-5-nitro-4-(trifluoromethyl) arrangement [1]. The para-relationship of the nitro and trifluoromethyl groups in the comparator leads to a fundamentally different electron density distribution and, consequently, altered SNAr regioselectivity [2].

SNAr Regioselectivity Orthogonal Functionalization Medicinal Chemistry Building Blocks

Enhanced Lipophilicity (LogP 4.03) Versus Non-Trifluoromethyl Analog (LogP ~2.46)

The target compound exhibits a calculated LogP of 4.0295 (ChemScene), whereas the non-trifluoromethyl analog 1-bromo-2-chloro-5-nitrobenzene (CAS 16588-26-4) has a reported LogP of approximately 2.46 (estimated) . This 1.57 log unit difference corresponds to approximately a 37-fold increase in lipophilicity, which can significantly enhance passive membrane permeability .

Lipophilicity Membrane Permeability Drug Design ADME

Retention of Nitro Group as an SNAr Activating Handle vs. Non-Nitro Analog

The target compound contains a nitro group at position 5, which strongly activates the ring toward nucleophilic aromatic substitution. In contrast, 1-bromo-2-chloro-3-(trifluoromethyl)benzene (CAS 56131-47-6) lacks a nitro group entirely, resulting in significantly reduced SNAr reactivity [1]. The presence of the nitro group in the target compound increases the electron deficiency of the aromatic ring, facilitating SNAr under milder conditions.

Nucleophilic Aromatic Substitution SNAr Electron-Withdrawing Group

Moderate TPSA (43.14 Ų) Balances Permeability and Solubility Relative to Parent Nitrobenzene

The target compound has a topological polar surface area (TPSA) of 43.14 Ų, which is identical to unsubstituted nitrobenzene (TPSA = 43.14 Ų) [1]. This moderate TPSA value falls below the commonly cited threshold of 140 Ų for oral bioavailability, suggesting favorable passive permeability, while the high LogP (4.03) drives membrane partitioning [2].

Polar Surface Area TPSA Oral Bioavailability Drug-Likeness

Higher Predicted Density (1.9 g/cm³) and Boiling Point (267.9°C) Relative to Non-CF₃ Analog

The target compound has a predicted density of 1.9±0.1 g/cm³ and a predicted boiling point of 267.9±35.0°C at 760 mmHg . In comparison, the non-trifluoromethyl analog 1-bromo-2-chloro-5-nitrobenzene (CAS 16588-26-4) is a solid with a melting point of 56-59°C . The presence of the trifluoromethyl group significantly alters the compound's physical state and thermal properties, which can impact handling, purification, and reaction solvent selection.

Physicochemical Properties Density Boiling Point Reaction Conditions

Commercially Available with ≥98% Purity and Multiple Handling Options

The target compound is offered by multiple reputable suppliers (ChemScene, MolCore, AKSci) in purities ranging from 95% to ≥98% . In contrast, several positional isomers (e.g., CAS 2167346-05-4, CAS 2169178-32-7) are less widely stocked and may require custom synthesis with longer lead times. The target compound's established commercial availability reduces procurement risk for time-sensitive projects.

Procurement Purity Supply Chain Vendor Reliability

Recommended Research and Industrial Applications for 1-Bromo-2-chloro-5-nitro-3-(trifluoromethyl)benzene Based on Quantitative Differentiation


Regioselective SNAr-Based Diversification for Medicinal Chemistry Libraries

The unique 1,2,3,5-substitution pattern of this compound enables sequential nucleophilic aromatic substitution (SNAr) reactions with high regiocontrol . The nitro group activates the ring for initial SNAr at a specific position, while the bromine and chlorine atoms serve as orthogonal leaving groups for subsequent Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) . This makes it an ideal core scaffold for generating diverse compound libraries in drug discovery programs.

Synthesis of High-Lipophilicity Bioisosteres and CNS-Penetrant Candidates

With a calculated LogP of 4.03 and a moderate TPSA of 43.14 Ų, this building block is well-suited for constructing drug candidates requiring enhanced passive membrane permeability . The trifluoromethyl group serves as a metabolically stable bioisostere for halogens or methyl groups, while its electron-withdrawing nature can modulate pKa and improve target binding affinity . It is particularly valuable in CNS and anti-infective programs where balancing permeability and efflux liability is critical [1].

Agrochemical Intermediate for Trifluoromethyl-Containing Pesticides

The combination of a nitro group (common in herbicides and fungicides) with a trifluoromethyl group (enhancing metabolic stability and bioavailability) makes this compound a strategic intermediate for developing novel agrochemicals . The orthogonal halogen handles allow for systematic SAR exploration, and the compound's availability at ≥98% purity ensures reliable scale-up to multi-gram quantities for field trial material .

DprE1 Inhibitor Scaffold Derivatization for Antitubercular Drug Discovery

Literature precedent demonstrates that 3-nitro-5-trifluoromethyl substituted aromatic systems exhibit potent antimycobacterial activity, with some derivatives achieving MIC values as low as 16 ng/mL against Mycobacterium tuberculosis . The target compound's substitution pattern closely mimics the active pharmacophore of these DprE1 inhibitors, positioning it as a key intermediate for synthesizing next-generation antitubercular agents .

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